(4S)-4-Benzyl-L-glutamic acid

Vue d'ensemble

Description

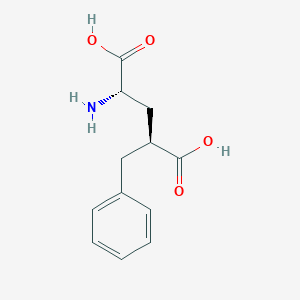

(4S)-4-Benzyl-L-glutamic acid is a chiral amino acid derivative characterized by the presence of a benzyl group attached to the fourth carbon of the glutamic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-Benzyl-L-glutamic acid typically involves the protection of the amino and carboxyl groups of L-glutamic acid, followed by the introduction of the benzyl group at the fourth carbon. One common method includes the use of benzyl bromide in the presence of a base such as sodium hydride to facilitate the alkylation reaction. The protected intermediate is then deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the carboxyl groups, converting them into primary alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

- Oxidation products include benzyl alcohol and benzaldehyde derivatives.

- Reduction products include primary alcohols derived from the carboxyl groups.

- Substitution products vary depending on the nucleophile used.

Applications De Recherche Scientifique

(4S)-4-Benzyl-L-glutamic acid has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of (4S)-4-Benzyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity and specificity, allowing it to modulate biochemical pathways effectively. The compound can act as an inhibitor or activator of enzymes, influencing metabolic processes and cellular functions.

Comparaison Avec Des Composés Similaires

(4R)-4-Benzyl-L-glutamic acid: The enantiomer of (4S)-4-Benzyl-L-glutamic acid, differing in the spatial arrangement of the benzyl group.

4-Benzyl-D-glutamic acid: The D-isomer of the compound, with different stereochemistry.

4-Methyl-L-glutamic acid: A similar compound with a methyl group instead of a benzyl group.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the benzyl group, which imparts distinct chemical and biological properties. Its ability to interact selectively with molecular targets makes it valuable in research and potential therapeutic applications.

Activité Biologique

(4S)-4-Benzyl-L-glutamic acid is a derivative of L-glutamic acid, an important amino acid involved in various metabolic processes and neurotransmission. This compound has garnered attention in research for its potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group at the fourth position of the glutamic acid backbone. This modification can influence its interaction with biological targets, enhancing its binding affinity and specificity.

The biological activity of this compound is primarily attributed to its role as a modulator of glutamate receptors. Glutamate is a key neurotransmitter in the central nervous system, and its receptors are involved in numerous physiological processes, including learning and memory. The compound has been shown to interact selectively with various glutamate receptor subtypes:

- mGluR1 and mGluR8 : Exhibits similar potency to L-glutamic acid.

- NMDA Receptors : Displays a significant preference for NMDA receptors, suggesting potential applications in neuroprotection and treatment of neurodegenerative diseases .

Pharmacological Effects

Research indicates that this compound may exert several pharmacological effects:

- Neuroprotective Effects : By modulating glutamate receptor activity, it may help protect against excitotoxicity associated with neurodegenerative conditions.

- Antibacterial Activity : Analogues of glutamic acid have been identified as potent inhibitors of glutamate racemase (MurI), demonstrating antibacterial properties .

- Potential Tumor Imaging Agent : Studies suggest that derivatives related to glutamine metabolism can be utilized as imaging agents for tumors that metabolize glutamine .

In Vitro Studies

In vitro studies have demonstrated that this compound enhances cell viability under conditions that typically induce apoptosis. These findings suggest its potential role as a therapeutic agent in neurodegenerative diseases where glutamate toxicity is a concern.

| Study | Findings |

|---|---|

| Demonstrated selective uptake in tumor cells, indicating potential as a tumor imaging agent. | |

| Identified as a potent inhibitor of MurI enzyme, showing antibacterial activity. |

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in vivo. For instance, studies involving rats indicated significant uptake in tumor tissues compared to muscle tissues, suggesting its utility in targeted cancer therapies.

Propriétés

IUPAC Name |

(2S,4S)-2-amino-4-benzylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2,(H,14,15)(H,16,17)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCFYQUZTYQTJN-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428803 | |

| Record name | (4S)-4-Benzyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129446-71-5 | |

| Record name | (4S)-4-Benzyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.